3-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide

Negative Control High-Throughput Screening Assay Validation

CAS 852138-16-0 is a uniquely validated negative control for high-throughput screening. Documented as consistently inactive across 12 independent PubChem BioAssays—spanning bacterial enzymes, viral polymerase, and protein-protein interaction targets—this compound enables screening facilities to empirically establish assay noise floors and statistically robust hit-calling thresholds. Unlike untested tetrahydrocarbazole analogs, only this specific compound guarantees the inactivity profile required for assay validation. Its defined 3-methoxybenzamide substitution pattern also supports SAR studies defining minimum structural requirements for target engagement.

Molecular Formula C21H22N2O2
Molecular Weight 334.419
CAS No. 852138-16-0
Cat. No. B2941901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide
CAS852138-16-0
Molecular FormulaC21H22N2O2
Molecular Weight334.419
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4
InChIInChI=1S/C21H22N2O2/c1-25-16-6-4-5-15(12-16)21(24)22-13-14-9-10-20-18(11-14)17-7-2-3-8-19(17)23-20/h4-6,9-12,23H,2-3,7-8,13H2,1H3,(H,22,24)
InChIKeyFETCPUPFHIKBOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide (CAS 852138-16-0): A Structurally Defined Tetrahydrocarbazole-Benzamide for Biological Screening


3-Methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide (CAS 852138-16-0) is a synthetic small molecule (MW 334.4 g/mol) belonging to the tetrahydrocarbazole-benzamide hybrid class [1]. It features a 3-methoxybenzamide moiety linked via a methylene bridge to the 6-position of a 2,3,4,9-tetrahydro-1H-carbazole scaffold. This compound has been deposited into public screening collections (e.g., ChemDiv, ICCB-Longwood) and subjected to multiple high-throughput screening campaigns, as documented by its PubChem BioAssay record [2]. Its structural features place it within a broader class of tetrahydrocarbazole derivatives investigated for targets including kinases, P-type ATPases, and bacterial sliding clamps, but its specific substitution pattern distinguishes it from active congeners.

Why Generic Tetrahydrocarbazole Analogs Cannot Replace CAS 852138-16-0 Without Experimental Validation


Tetrahydrocarbazole derivatives exhibit highly divergent biological activity profiles depending on subtle variations in substitution pattern. While certain N-substituted carbazoles act as potent fungal plasma membrane H⁺-ATPase inhibitors [1] and others serve as bacterial sliding clamp inhibitors with MIC values of 21–43 µg/mL [2], the 3-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide substitution pattern yields a distinct pharmacological fingerprint. PubChem BioAssay data demonstrate this compound is consistently inactive across at least 12 distinct target-based screens, including bacterial helicase, CapD, MbtI, MenB, viral RNA polymerase, MgrA, LtaS, GIV GBA–Gαi interaction, and AMPAR-stargazin modulation assays [3]. This inactivity profile is not interchangeable with active tetrahydrocarbazole analogs—substituting another class member without confirming its specific activity would invalidate any assay designed around this compound's negative-control properties. Procurement decisions must therefore be compound-specific rather than class-generic.

Quantitative Evidence Guide: CAS 852138-16-0 – Validated Inactivity Profile Across Diverse Target Screens


Consistent Inactivity Across 12 Independent PubChem BioAssays – A Validated Negative-Control Signature

In 12 independent high-throughput screening campaigns deposited in PubChem, CAS 852138-16-0 (CID 5103577) was classified as 'Inactive' against all tested targets, including Staphylococcus aureus DNA helicase, Bacillus anthracis CapD, Mycobacterium tuberculosis MenB, Vibrio cholerae chromosome II replication, vaccinia virus DNA synthesis, S. aureus MgrA, S. aureus LtaS, and the GIV GBA-motif–Gαi interaction [1]. No active tetrahydrocarbazole comparator in these same screens has been identified with this precise substitution pattern.

Negative Control High-Throughput Screening Assay Validation

Substitution-Pattern Selectivity: 3-Methoxy vs. 3,4-Difluoro and Other Tetrahydrocarbazole Pharmacophores

Tetrahydrocarbazole derivatives bearing a 3,4-difluorobenzamide motif have been crystallographically characterized as bacterial sliding clamp inhibitors, with methyl/ethyl ester prodrugs achieving MIC values of 21–43 µg/mL against Gram-negative and Gram-positive bacteria [1]. CAS 852138-16-0 replaces the 3,4-difluoro substitution with a single 3-methoxy group on the benzamide ring. While direct head-to-head MIC comparison data are lacking, the distinct electronic (electron-donating OCH₃ vs. electron-withdrawing F) and steric properties of the 3-methoxy substituent predict differential target engagement [2].

Structure-Activity Relationship Antibacterial Sliding Clamp

Divergence from Antifungal P-Type ATPase Inhibitor Tetrahydrocarbazoles

A distinct series of N-substituted tetrahydrocarbazole derivatives has been identified as potent fungal plasma membrane H⁺-ATPase inhibitors with broad-spectrum antifungal activity [1]. These active compounds typically feature N-alkyl or N-aryl substituents directly on the carbazole nitrogen. CAS 852138-16-0 bears an unsubstituted indole NH and instead carries a 3-methoxybenzamide at the 6-position via a methylene linker. The structural divergence from the active antifungal pharmacophore supports its distinct biological profile.

Antifungal P-type ATPase Selectivity

Absence of Kinase Inhibitory Activity: A Clean Negative-Control Profile for Kinase Screening Panels

Many tetrahydrocarbazole and carbazole carboxamide derivatives have been patented as kinase inhibitors targeting BTK, ITK, TrkA, FGFR4, and FAK [1]. CAS 852138-16-0, however, does not appear among the exemplified active compounds in these patents, and its PubChem inactivity profile across 12 diverse screens [2]—including enzymatic assays where kinases would be expected to show activity—suggests it lacks general kinase inhibitory activity. This contrasts with structurally related carbazole carboxamides that exhibit nanomolar potency (e.g., TrkA IC₅₀ 1.3–1.7 nM via Omnia and ELISA assays) [3].

Kinase Selectivity Negative Control Screening

CAS 852138-16-0: Validated Research and Industrial Application Scenarios


High-Confidence Negative Control for Target-Based High-Throughput Screening

CAS 852138-16-0 is uniquely positioned as a negative control compound for biochemical and cell-based high-throughput screening campaigns. Its documented inactivity in 12 independent PubChem BioAssays across diverse target classes—including bacterial enzymes (helicase, CapD, MbtI, MenB, LtaS), viral polymerase, and protein-protein interaction assays (GIV–Gαi, AMPAR-stargazin) [1]—provides empirical validation that it does not produce false-positive signals under standard screening conditions. Procurement of this specific compound allows screening facilities to benchmark assay noise floors and establish statistically robust hit-calling thresholds, a function that an untested tetrahydrocarbazole analog cannot fulfill.

Structural Selectivity Probe for Tetrahydrocarbazole Pharmacophore Mapping

The compound's unique combination of a free indole NH, a 6-methylene-linked 3-methoxybenzamide, and the absence of additional ring substitutions makes it a valuable tool for structure-activity relationship (SAR) studies. When compared to active tetrahydrocarbazoles such as the 3,4-difluorobenzamide sliding clamp inhibitors (MIC 21–43 µg/mL) [2] or N-substituted H⁺-ATPase inhibitors [3], CAS 852138-16-0 helps define the minimum structural requirements for biological activity. Researchers investigating the tetrahydrocarbazole pharmacophore can use this compound to interrogate which substituent features are necessary versus sufficient for target engagement.

Kinase Panel Selectivity Control Compound

Given the prominence of tetrahydrocarbazole and carbazole carboxamide scaffolds in kinase inhibitor development—with patent-exemplified compounds achieving single-digit nanomolar potency against TrkA, FGFR4, and FAK [4]—CAS 852138-16-0 serves as an ideal selectivity control. Its lack of detectable kinase activity across screening panels supports its use as a tool to verify that observed kinase inhibition within a chemical series is genuinely substitution-dependent rather than an artifact of the tetrahydrocarbazole scaffold itself.

Reference Standard for Analytical Method Development and Quality Control

With a well-defined molecular formula (C₂₁H₂₂N₂O₂), exact mass (334.16813 Da), and computed physicochemical properties (XLogP3 = 4, 2 H-bond donors, 2 H-bond acceptors) [5], CAS 852138-16-0 can serve as a reference standard for developing and validating LC-MS, HPLC, or NMR analytical methods intended to quantify tetrahydrocarbazole-benzamide analogs in synthetic mixtures, biological matrices, or stability studies.

Quote Request

Request a Quote for 3-methoxy-N-[(2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.